molecular formula C15H15ClN2O3 B245074 N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide

N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide

Cat. No. B245074
M. Wt: 306.74 g/mol
InChI Key: GLMJBYZNHYAMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide, also known as BCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCF is a furan derivative that has been found to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide has been found to bind to the active site of COX-2, preventing the enzyme from catalyzing the production of inflammatory mediators. It has also been shown to bind to the TRPM8 receptor, blocking its activity and preventing the sensation of cold temperatures.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide in lab experiments is its ability to selectively inhibit the activity of COX-2, without affecting the activity of COX-1. This makes it a valuable tool for studying the role of COX-2 in various physiological processes. However, one limitation of using N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide. One area of interest is the development of new drugs based on the structure of N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide, which could be used to treat a range of conditions, including inflammation, pain, and anxiety. Another area of interest is the study of the molecular mechanisms underlying the effects of N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide, which could lead to a better understanding of the role of COX-2 and TRPM8 in various physiological processes. Additionally, further research is needed to determine the safety and efficacy of N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide in humans, which could pave the way for the development of new therapeutics.

Synthesis Methods

N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitroaniline with butyryl chloride, followed by reduction of the resulting nitro compound with iron powder. Other methods involve the reaction of 4-chloro-2-nitroaniline with furfurylamine, followed by reduction with sodium dithionite.

Scientific Research Applications

N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide has been used extensively in scientific research due to its ability to modulate the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide has also been shown to block the activity of TRPM8, a receptor that is involved in the sensation of cold temperatures.

properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

N-[4-(butanoylamino)-2-chlorophenyl]furan-2-carboxamide

InChI

InChI=1S/C15H15ClN2O3/c1-2-4-14(19)17-10-6-7-12(11(16)9-10)18-15(20)13-5-3-8-21-13/h3,5-9H,2,4H2,1H3,(H,17,19)(H,18,20)

InChI Key

GLMJBYZNHYAMBE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.